molecular formula C14H15BrO B8568713 2-(4-Bromobutoxy)naphthalene CAS No. 87723-22-6

2-(4-Bromobutoxy)naphthalene

Cat. No.: B8568713
CAS No.: 87723-22-6
M. Wt: 279.17 g/mol
InChI Key: REMQCPAKPUSPHJ-UHFFFAOYSA-N
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Description

2-(4-Bromobutoxy)naphthalene is a brominated naphthalene derivative featuring a 4-bromobutoxy substituent at the 2-position of the naphthalene ring. Its molecular formula is C₁₄H₁₅BrO, with a molar mass of 295.17 g/mol. The compound consists of a naphthalene backbone modified by a four-carbon alkoxy chain terminated with a bromine atom. This structure confers reactivity at the bromine site, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or polymer chemistry applications .

Properties

CAS No.

87723-22-6

Molecular Formula

C14H15BrO

Molecular Weight

279.17 g/mol

IUPAC Name

2-(4-bromobutoxy)naphthalene

InChI

InChI=1S/C14H15BrO/c15-9-3-4-10-16-14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10H2

InChI Key

REMQCPAKPUSPHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Bromobutoxy)naphthalene with key analogues, focusing on substituent effects, physicochemical properties, and applications.

2-(4-Bromophenyl)naphthalene

  • Structure : A naphthalene ring substituted with a 4-bromophenyl group at the 2-position (C₁₆H₁₁Br , molar mass: 311.17 g/mol) .
  • Key Differences :
    • Substituent Type : Bromophenyl (aryl bromide) vs. bromobutoxy (alkoxy bromide).
    • Electronic Effects : The bromophenyl group is electron-withdrawing due to the aryl-bromine bond, while the bromobutoxy group exhibits electron-donating character via the ether oxygen.
    • Applications : Bromophenyl derivatives are often used in materials science (e.g., liquid crystals, organic semiconductors) due to aromatic π-stacking capabilities, whereas bromobutoxy derivatives are more suited as flexible intermediates in polymer or pharmaceutical synthesis .

Brominated Cyclic Ethers (e.g., 2-[2-(4-Bromobutoxy)ethoxy]oxane)

  • Structure : Oxane (tetrahydropyran) ring with a 4-bromobutoxy-ethoxy side chain (C₁₁H₂₁BrO₃ , molar mass: 305.19 g/mol) .
  • Key Differences :
    • Backbone Rigidity : The oxane ring imposes steric constraints, limiting conformational flexibility compared to the linear naphthalene-based structure.
    • Reactivity : Cyclic ethers like oxane are often used as protecting groups or in controlled polymerization, while this compound’s aromatic core enables electrophilic substitution or cross-coupling reactions .

3-((4-Bromobutoxy)methyl)-3-methyloxetane (BBOx)

  • Structure : Oxetane ring with a bromobutoxymethyl substituent (C₉H₁₇BrO₂ , molar mass: 253.14 g/mol) .
  • Key Differences :
    • Application in Polymers : BBOx is used as a soft-segment precursor in polyurethane synthesis, whereas this compound’s aromaticity may favor rigid-backbone polymers or small-molecule drugs .
    • Thermal Stability : The oxetane ring enhances thermal stability compared to the naphthalene derivative’s linear structure.

2-(4'-Bromo[1,1'-biphenyl]-4-yl)naphthalene

  • Structure : Naphthalene linked to a brominated biphenyl group (C₂₂H₁₅Br , molar mass: 359.26 g/mol) .
  • Key Differences :
    • Steric Bulk : The biphenyl group increases steric hindrance, reducing solubility in polar solvents compared to the bromobutoxy derivative.
    • Electronic Properties : Extended conjugation in the biphenyl system enhances UV absorption, making it suitable for optoelectronic applications, unlike the alkoxy-substituted analogue .

Research Findings and Implications

  • Substituent Effects : The bromobutoxy group in this compound offers a balance of flexibility and reactivity, distinguishing it from rigid aryl bromides or sterically hindered biphenyl derivatives .
  • Synthetic Utility : Its bromine atom serves as a leaving group, enabling cross-coupling or nucleophilic substitutions, whereas cyclic ether analogues (e.g., oxane, oxetane) prioritize stability and controlled release in polymer matrices .

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